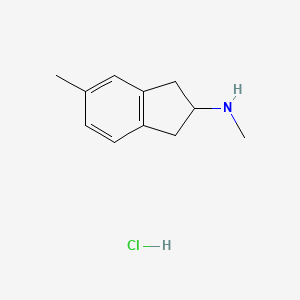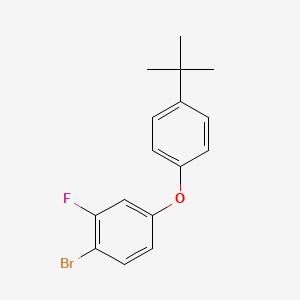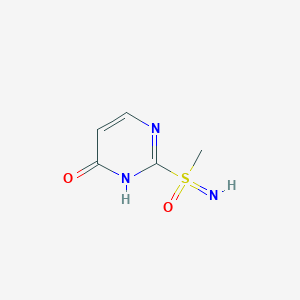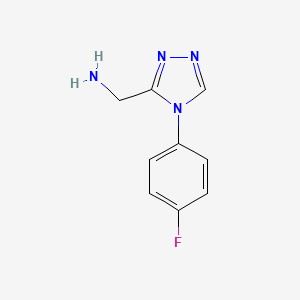![molecular formula C8H10N2OS2 B13487317 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system with two methylsulfanyl groups at positions 2 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This process leads to the formation of the desired furo-pyrimidine ring system with intact methylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation of methylsulfanyl groups.
Bases: Sodium methoxide (MeONa) in butanol (BuOH) for cyclization reactions.
Nucleophiles: Benzylamine (BnNH2) for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of methylsulfanyl groups.
N-benzyl Derivatives: Formed from nucleophilic substitution reactions after oxidation.
Aplicaciones Científicas De Investigación
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine depends on its specific application. For example, as a fluorescence probe for cadmium detection, the compound’s bis-heterocyclic structure allows it to coordinate with Cd2+ ions, resulting in a fluorescence response . The methylsulfanyl groups play a crucial role in achieving selective and sensitive detection.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrimido[4,5-d]pyrimidines: Structurally similar to purines, these compounds also show varied biological activities and are used in medicinal chemistry.
Uniqueness
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is unique due to the presence of two methylsulfanyl groups, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable compound for developing new materials and probes with specific properties.
Propiedades
Fórmula molecular |
C8H10N2OS2 |
|---|---|
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
2,4-bis(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H10N2OS2/c1-12-7-5-3-4-11-6(5)9-8(10-7)13-2/h3-4H2,1-2H3 |
Clave InChI |
IMXPOIDJPQUXGC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC2=C1CCO2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)








![tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13487284.png)


![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)

